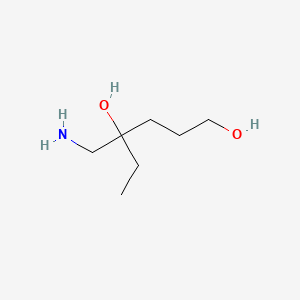

4-(Aminomethyl)hexane-1,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)hexane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-2-7(10,6-8)4-3-5-9/h9-10H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIVVBANGQHOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCO)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Aminomethyl Hexane 1,4 Diol and Its Analogues

Retrosynthetic Analysis and Strategic Design for 4-(Aminomethyl)hexane-1,4-diol Synthesis

A retrosynthetic analysis of 4-(aminomethyl)hexane-1,4-diol suggests several potential disconnections. The primary functional groups—a primary amine and two hydroxyl groups (one primary, one tertiary)—offer multiple points for synthetic manipulation.

Convergent and Divergent Synthetic Routes

A convergent synthesis would involve the preparation of two or more fragments of the molecule separately, which are then combined in the final stages. For 4-(aminomethyl)hexane-1,4-diol, a convergent approach could involve the synthesis of a protected aminomethyl ketone and a separate organometallic reagent containing the propyl group. The key bond formation would be the addition of the organometallic species to the ketone.

Fragment A: A protected aminomethyl ethyl ketone.

Fragment B: A propyl organometallic reagent (e.g., propylmagnesium bromide).

A divergent synthesis would start from a common intermediate that is then elaborated to the final product. A potential starting material could be a derivative of 4-oxohexanoic acid. The carboxylic acid could be reduced to the primary alcohol, and the ketone could be functionalized to introduce the aminomethyl group. This approach would allow for the synthesis of various analogues by modifying the reaction pathways from the central ketone intermediate.

Chemo- and Regioselective Synthesis

The presence of multiple functional groups necessitates careful control of chemo- and regioselectivity. For instance, in a route starting from a keto-ester, the selective reduction of the ester in the presence of the ketone, or vice versa, would be a critical step. Similarly, the introduction of the aminomethyl group at the C4 position without affecting the other functionalities would require regioselective methods. One possible strategy involves the use of protecting groups to mask the reactivity of certain functional groups while others are being transformed. caltech.edu

Stereoselective Synthesis of Enantiopure 4-(Aminomethyl)hexane-1,4-diol Isomers

The C4 carbon in 4-(aminomethyl)hexane-1,4-diol is a stereocenter. Therefore, the synthesis of enantiopure isomers would be a significant challenge, requiring stereoselective methods.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. echemi.com For the synthesis of enantiopure 4-(aminomethyl)hexane-1,4-diol, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming step. For example, a chiral oxazolidinone auxiliary could be used to direct the alkylation of an enolate, thereby setting the stereocenter at C4. echemi.com After the desired stereochemistry is established, the auxiliary is removed.

| Chiral Auxiliary Type | Potential Application in Synthesis |

| Evans Oxazolidinones | Asymmetric alkylation to set the C4 stereocenter. |

| Camphorsultams | Asymmetric conjugate addition or alkylation. |

| Pseudoephedrine Amides | Asymmetric alkylation of a ketone precursor. |

Asymmetric Catalysis in the Production of Enantiomers

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. sigmaaldrich.com This approach is often more efficient than using stoichiometric chiral auxiliaries. For the synthesis of 4-(aminomethyl)hexane-1,4-diol, several asymmetric catalytic strategies could be envisioned:

Asymmetric Hydrogenation: A prochiral ketone precursor could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Ru-BINAP) to establish the stereochemistry of the tertiary alcohol.

Asymmetric Aldol (B89426) Reaction: An asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by a chiral organocatalyst like proline, could be a key step in constructing the carbon skeleton with the desired stereochemistry. acs.org

Asymmetric Amination: The direct asymmetric amination of a suitable precursor could install the aminomethyl group with stereocontrol.

Chemoenzymatic and Biocatalytic Synthesis Strategies

Enzymes are highly selective catalysts that can be employed in organic synthesis to achieve high levels of chemo-, regio-, and stereoselectivity under mild conditions. Current time information in Bangalore, IN. For the synthesis of aminodiols, several classes of enzymes could be applicable. uniovi.es

Lipases: Lipases can be used for the kinetic resolution of racemic alcohols or esters, which could be intermediates in the synthesis. d-nb.info For example, a racemic diol precursor could be selectively acylated by a lipase, allowing for the separation of the two enantiomers.

Alcohol Dehydrogenases (ADHs): ADHs can catalyze the stereoselective reduction of ketones to alcohols. An ADH could be used to reduce a ketone precursor to the desired enantiomer of the tertiary alcohol at C4.

Transaminases (TAs): Transaminases can catalyze the conversion of a ketone to an amine. A keto-diol intermediate could potentially be converted to the corresponding amino-diol using a stereoselective transaminase.

A chemoenzymatic approach could combine traditional chemical synthesis with one or more biocatalytic steps to achieve the desired product with high purity and stereoselectivity. For instance, a chemical synthesis could be used to generate a racemic intermediate, followed by an enzymatic resolution to obtain the desired enantiomer.

Novel Reaction Pathways and Reagents for 4-(Aminomethyl)hexane-1,4-diol Formation.

The quest for more efficient and selective methods to synthesize 4-(aminomethyl)hexane-1,4-diol and its analogues has led to the exploration of several innovative strategies. These approaches aim to overcome the limitations of traditional multi-step syntheses, which often involve harsh reaction conditions and generate significant waste.

Transition-metal catalysis has emerged as a powerful tool in organic synthesis, offering novel pathways for the formation of carbon-nitrogen and carbon-oxygen bonds, which are crucial for constructing amino diols. researchgate.netacs.org These methods often provide high levels of chemo-, regio-, and stereoselectivity. mdpi.com

Recent advancements have focused on the use of catalysts based on palladium, rhodium, copper, and iron for various transformations. acs.orgmdpi.com For instance, palladium-catalyzed reactions have been successfully employed for the synthesis of phenols from aryl halides, a reaction that can be conceptually extended to the formation of hydroxyl groups in diol synthesis. beilstein-journals.org Similarly, copper-catalyzed hydroamination of alkenes presents a potential route for introducing the amino group. acs.org The development of new ligands, such as bulky biphenylphosphines and N-heterocyclic carbenes (NHCs), has been instrumental in improving the efficiency and scope of these catalytic systems. acs.orgbeilstein-journals.org

A significant challenge in this area is the development of catalysts that can tolerate a wide range of functional groups and provide high yields under mild conditions. researchgate.net The design of bifunctional catalysts, which can facilitate multiple reaction steps in a one-pot process, is a promising area of ongoing research. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions Relevant to Amino Diol Synthesis

| Catalyst System | Reaction Type | Potential Application in Synthesis | Reference |

|---|---|---|---|

| Pd(dba)₂ / Buchwald-type ligand | C-O bond formation | Hydroxylation of a precursor to form the diol moiety. | beilstein-journals.org |

| [Rh(nbd)₂]SbF₆ / BTPP | Hydroaminomethylation | Direct introduction of the aminomethyl group. | acs.org |

| Cu-H / DTBM-Segphos | Asymmetric hydroamination | Enantioselective introduction of the amino group. | acs.org |

| Pd-catalyst / Wolfe's conditions | Intramolecular aminoarylation | Cyclization to form heterocyclic analogues. | acs.org |

| Iron-based catalysts | Cyclization | Synthesis of nitrogen-containing heterocyclic analogues. | mdpi.com |

This table presents examples of catalytic systems and their potential applications in the synthesis of amino diols and their analogues, based on established reaction types.

Reductive amination is a widely used and versatile method for the formation of amines from carbonyl compounds. wikipedia.org This reaction typically proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.org This approach is particularly relevant for the synthesis of 4-(aminomethyl)hexane-1,4-diol, where the aminomethyl group can be introduced by reacting a suitable keto-diol precursor with ammonia (B1221849) or an ammonia equivalent, followed by reduction.

Various reducing agents can be employed for this transformation, each with its own advantages and limitations. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgbiotage.co.jp Catalytic hydrogenation over metals like palladium, platinum, or nickel is another effective method. wikipedia.org

The choice of reaction conditions, including the solvent, temperature, and pH, can significantly influence the yield and selectivity of the reaction. For instance, weakly acidic conditions are often optimal for the formation of the imine intermediate. wikipedia.org To drive the reaction to completion and minimize side reactions, it is sometimes necessary to use an excess of the amine or to remove the water formed during the reaction. biotage.co.jp

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Substrates | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Mild, selective for carbonyls over esters and amides. | Can reduce the carbonyl starting material before imine formation. | wikipedia.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | More selective for imines over carbonyls, effective at neutral pH. | Toxic cyanide byproduct. | wikipedia.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Mild, non-toxic, highly effective for reductive amination. | Can be more expensive than other borohydrides. | biotage.co.jp |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful strategy for the rapid assembly of complex molecules like hexane-1,4-diol (B92695) and its derivatives. rsc.orgrsc.org These reactions are highly atom-economical and can significantly reduce the number of synthetic steps, purification procedures, and waste generation compared to traditional linear syntheses. rsc.org

While specific MCRs for the direct synthesis of 4-(aminomethyl)hexane-1,4-diol are not extensively documented, the principles of MCRs can be applied to construct the hexane-1,4-diol backbone or related structures. For example, the Ugi four-component reaction (Ugi-4CR) is a well-known MCR that combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. researchgate.netmdpi.com By carefully selecting the starting materials, it is conceivable to design a Ugi-type reaction that could lead to a precursor of the target amino diol.

Another relevant class of reactions is the Passerini three-component reaction, which involves an isocyanide, a carboxylic acid, and a carbonyl compound. rsc.org The development of novel MCRs and the adaptation of existing ones remain an active area of research with the potential to streamline the synthesis of complex functionalized molecules. rsc.org

Green Chemistry Principles in 4-(Aminomethyl)hexane-1,4-diol Synthesis.

The application of green chemistry principles to the synthesis of 4-(aminomethyl)hexane-1,4-diol is crucial for developing environmentally benign and sustainable manufacturing processes. researchgate.net This involves a focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. rsc.org

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. researchgate.net Performing reactions in solvent-free conditions or in aqueous media are attractive alternatives. rsc.orgbeilstein-journals.org

Solvent-free reactions, often conducted by heating the neat reactants, can lead to higher reaction rates, easier product isolation, and reduced waste. rsc.orgresearchgate.net For example, the acylation of diols has been successfully carried out under solvent-free conditions. beilstein-journals.org Aqueous synthesis is another green approach, as water is a non-toxic, non-flammable, and readily available solvent. rsc.org The synthesis of certain amino alcohols has been demonstrated in aqueous solutions. rsc.org However, the low solubility of some organic reactants in water can be a challenge, which can sometimes be overcome by using co-solvents or phase-transfer catalysts.

The development of sustainable catalysts is another cornerstone of green chemistry. ebay.com This includes the use of catalysts derived from renewable resources, earth-abundant metals, and biocatalysts. researchgate.netnih.gov

Catalysts based on abundant and non-toxic metals like iron are gaining increasing attention as alternatives to precious metal catalysts such as palladium and rhodium. rsc.org Borate esters have also been reported as simple and efficient catalysts for amidation reactions, offering a more sustainable option. nih.gov

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. researchgate.net Enzymes like transaminases are being engineered for the asymmetric synthesis of amines, which could be applied to the chiral synthesis of amino diols. researchgate.netsci-hub.se The use of biocatalysts derived from renewable biomass is a particularly promising avenue for sustainable chemical synthesis. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-(Aminomethyl)hexane-1,4-diol |

| 4-hydroxy-m-xylene-a,a-diol |

| 5-(2-bromo-butyryl)-salicylic acid, methyl ester |

| 5-butyryl-salicylic acid, methyl ester |

| a-tert-butylaminomethyl-a-diphenyl-4-hydroxy-m-xylene-a,a-diol, hydrochloride |

| 5-(N-benzyl-N-isopropylglycyl)-salicylic acid methyl ester hydrochloride |

| 5-(N-benzyl-N-isopropylglycyl)salicylamide hydrochloride |

| 5-(2-tert-butylamino-1-hydroxy-ethyl)-N-[2-(dimethylamino)ethyl]salicylamide, dihydrogen maleate |

| 5-(2-tert-butylamino-1-hydroxyethyl)salicylic acid methyl ester |

| N-hexyl-5-(1-hydroxyethyl-2-isopropylamino)salicylamide, hydrochloride |

| 5-(N-benzyl-N-tert-butylglycyl)salicylamide hydrochloride |

| Hexane-1,4-diol |

| 1,4-dithiane-2,5-diol |

| 4-methylhexane-1,4-diol |

| 2,4-hexanediol |

| 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol |

| 2-Ethyl-1,3-hexanediol |

| 1,6-Hexanediol dimethacrylate |

| 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol |

| 1,3-Hexanediol |

| (3R,4R)-3,4-Hexanediol |

| 4-(aminomethyl)-1,4-hexanediol acetate (B1210297) (salt) |

| 1,6-Hexanediol diglycidyl ether |

| 2-aminohexane-1,3-diol |

| 2-ethylhexane-1,5-diol |

| 1,6-Hexanediol |

| (2S,5S)-Hexane-2,5-diol |

| N-isobutyl-5-methyloxazolidinone |

| N-isobutyl-isopropanolamine |

| Diethyl carbonate |

| Diisobutylimidazolium hydrogen carbonate |

| para-menthane-3,8-diol |

| Citronellal |

| 3-(Tri-ethylammonium)propan-1,2-diol iodide |

| 3-Iodo-1,2-propanediol |

| 1,4-cyclohexanedione mono-ethylene ketal |

| N-(3-aminopropyl)morpholine |

| 2-(aminomethyl)pyridine |

| Isoleucine methyl ester hydrochloride |

| 1,2,6-hexanetriol |

| 2-hydroxymethyl-5-hydroxytetrahydropyran |

| ω-aminomethyl longifolene |

| (E)-2-(4,8,8-trimethyldecahydro-1,4-methanoazulen-9-ylidene)ethan-1-aminium benzoate |

| Longifolene |

| Benzoic acid |

| Cinnamic acid |

| Oxalic acid |

| Propane diacid |

| Butanedioic acid |

| Fumaric acid |

| Hexane (B92381) diacid |

| 1,4-butanediol |

| Butene-1,4-diol |

| Butyne-1,4-diol |

| 2-(hydroxymethyl)-5-(aminomethyl)-furan |

| 6-methyl-3-pyridinol |

| 5-hydroxymethyl-furfural |

| 1-hydroxyhexane-2,5-dione |

| 2-hydroxymethyl-5-methylpyrazine |

| 2-imino-1,3-propanediol |

| 1,3-dihydroxyacetone |

| 1,2-propanediol |

| 1,6-hexanediamine |

| 3-hydroxypropionic acid esters |

| 2-(1-aminocyclopropyl)pyrrolidine-3,4-diol |

| 2-mercaptoacetaldehyde |

Derivatization and Functionalization of 4-(Aminomethyl)hexane-1,4-diol

The synthetic utility of 4-(Aminomethyl)hexane-1,4-diol hinges on the selective chemical transformation of its nucleophilic centers. The primary amine is typically the most nucleophilic and basic site, followed by the primary hydroxyl group, with the tertiary hydroxyl group being the most sterically hindered and least reactive. This inherent reactivity difference can be exploited to achieve selective derivatization. However, for more complex transformations, a carefully planned protecting group strategy is indispensable to ensure that reactions occur at the desired position.

The cornerstone of functionalizing 4-(Aminomethyl)hexane-1,4-diol is the implementation of regioselective protection and deprotection schemes. This involves the temporary masking of one or two functional groups to allow a specific reaction to occur at the remaining free site. organic-chemistry.org An orthogonal protection strategy, where each protecting group can be removed under unique conditions without affecting the others, is particularly powerful for the stepwise construction of complex derivatives. organic-chemistry.orgwikipedia.org

Selective Protection of the Aminomethyl Group: The primary amine can be chemoselectively protected in the presence of the hydroxyl groups due to its higher nucleophilicity. rsc.org Carbamates are the most common protecting groups for amines, as they are stable under a wide range of reaction conditions but can be cleaved selectively. fiveable.memasterorganicchemistry.com

Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to most bases and nucleophiles but is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA, or HCl in an organic solvent). organic-chemistry.org

Cbz (carboxybenzyl): This group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) and is notable for its stability to acidic and some basic conditions. Its removal is typically achieved via catalytic hydrogenolysis (e.g., H₂ over Pd/C), a mild method that does not affect most other functional groups, except for reducible ones like alkenes or alkynes. masterorganicchemistry.com

Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by mild bases, most commonly a solution of piperidine (B6355638) in DMF. fiveable.memasterorganicchemistry.com This makes it orthogonal to both Boc and Cbz groups. wikipedia.org

Regioselective Protection of Hydroxyl Groups: The differentiation between the primary and tertiary alcohols is typically achieved by exploiting steric hindrance. fiveable.me

Silyl (B83357) Ethers: Bulky silylating agents react preferentially with the sterically accessible primary alcohol over the hindered tertiary alcohol. harvard.edu Tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) groups are widely used. beilstein-journals.org They are introduced using the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole. beilstein-journals.org These groups are stable to many reaction conditions but can be selectively removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).

An effective orthogonal strategy for 4-(Aminomethyl)hexane-1,4-diol could involve the protection of the amine as a Boc-carbamate and the primary alcohol as a TBDMS ether. This would leave the tertiary alcohol free for specific reactions or allow for the selective deprotection of either the amine (with acid) or the primary alcohol (with fluoride) for subsequent functionalization.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|---|

| Primary Amine | tert-butyloxycarbonyl | Boc | Boc₂O, Base (e.g., TEA, NaOH) | Acid (e.g., TFA, HCl) | Fmoc, Cbz (H₂), Silyl Ethers |

| Carboxybenzyl | Cbz | Benzyl Chloroformate, Base | H₂, Pd/C | Boc, Fmoc, Silyl Ethers | |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Base | Base (e.g., Piperidine) | Boc, Cbz, Silyl Ethers | |

| Primary Alcohol | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride Source (e.g., TBAF) | Boc, Cbz, Fmoc |

| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl, Imidazole | Fluoride Source (e.g., TBAF) | Boc, Cbz, Fmoc |

With regioselective protection strategies in hand, 4-(Aminomethyl)hexane-1,4-diol can be converted into a variety of advanced intermediates. These precursors, with their defined patterns of reactivity, are valuable building blocks for more complex molecules. nih.gov

Intermediates from a Protected Amine: Starting with an N-protected derivative, such as tert-butyl ( (4-hydroxy-4-methylhexane-1,6-diyl)bis(oxy))bis(ethane-2,1-diyl) dicarbamate, the differential reactivity of the hydroxyl groups can be used.

Selective Esterification/Etherification: The primary alcohol can be selectively esterified using uronium-based coupling agents or converted into an ether, leaving the tertiary alcohol untouched. organic-chemistry.org

Oxidation to Aldehydes and Carboxylic Acids: The primary alcohol can be oxidized to the corresponding aldehyde (using reagents like PCC or Dess-Martin periodinane) or further to a carboxylic acid (using stronger oxidants like Jones reagent or TEMPO). These carbonyl compounds are key precursors for chain extension via Wittig reactions, Grignard additions, or for forming amides by coupling with other amines.

Intermediates from Protected Alcohols: If the primary alcohol is protected (e.g., as a silyl ether), the free amine can be functionalized.

Acylation and Sulfonylation: The free amine can react with acid chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.

Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines, introducing further diversity. acs.org

Cyclic Intermediates: Intramolecular reactions can lead to the formation of cyclic intermediates. For example, after protection of the amine, the diol moiety could potentially be cyclized to form cyclic carbonates or other heterocyclic systems, which can act as monomers for polymerization. rsc.org Similarly, intramolecular cyclization of derivatives of the aminodiol can lead to the formation of piperidine or oxazine (B8389632) structures, which are common scaffolds in bioactive compounds. mdpi.com

| Protected Precursor (Example) | Reaction | Resulting Intermediate | Potential Application |

|---|---|---|---|

| N-Boc-4-(aminomethyl)hexane-1,4-diol | Oxidation (e.g., DMP) | N-Boc-protected amino-aldehyde | Precursor for reductive amination, Wittig reaction |

| N-Boc-4-(aminomethyl)hexane-1,4-diol | Selective silylation of 1-OH (TBDMS-Cl) | N-Boc, O-TBDMS protected aminodiol | Intermediate for modifying the tertiary alcohol |

| 1-O-TBDMS-4-(aminomethyl)hexane-1,4-diol | Acylation of amine (e.g., Acetyl Chloride) | N-acetyl, O-TBDMS protected aminodiol | Stepwise synthesis after deprotection of TBDMS |

| N-Boc-4-(aminomethyl)hexane-1,4-diol | Intramolecular cyclization (e.g., with phosgene (B1210022) equivalent) | Cyclic carbamate (B1207046) or carbonate derivatives | Monomers for polyurethanes or polycarbonates |

In-depth Theoretical and Computational Analysis of 4-(Aminomethyl)hexane-1,4-diol Remains an Unexplored Area of Research

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational investigation of the chemical compound 4-(Aminomethyl)hexane-1,4-diol. Despite its defined structure, there is a notable absence of published research pertaining to its electronic structure, reactivity, conformational preferences, and intermolecular interactions.

Consequently, it is not possible to provide a detailed analysis as requested on the following topics for 4-(Aminomethyl)hexane-1,4-diol:

Quantum Chemical Calculations: No specific Density Functional Theory (DFT) or ab initio studies appear to have been published. Such studies are fundamental for understanding the molecule's electronic properties, predicting spectroscopic parameters, and determining the energetics of its various forms.

Conformational Analysis: There is no available research on the stereochemical preferences of this compound derived from molecular mechanics, molecular dynamics simulations, or potential energy surface mapping. These methods are crucial for understanding the three-dimensional shapes the molecule can adopt and their relative stabilities.

Intermolecular Interactions: Detailed investigations into the hydrogen bonding networks and other non-covalent interactions that 4-(Aminomethyl)hexane-1,4-diol may form are not present in the current body of scientific literature.

The lack of data prevents the creation of an evidence-based article on the theoretical and computational aspects of this specific compound. This indicates that 4-(Aminomethyl)hexane-1,4-diol may be a novel compound or one that has not yet been subjected to in-depth computational scrutiny, representing a potential area for future research.

Theoretical and Computational Investigations of 4 Aminomethyl Hexane 1,4 Diol

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling serves as a crucial tool for understanding the intricate details of chemical reactions. pitt.edu For a molecule like 4-(Aminomethyl)hexane-1,4-diol, computational studies would typically involve methods like DFT to model potential reaction pathways, such as those involved in its synthesis or degradation. marmara.edu.tracs.org However, a thorough search of scientific databases reveals no specific studies dedicated to the computational modeling of reaction mechanisms for this compound.

Transition State Characterization and Reaction Pathway Analysis

The characterization of transition states and the analysis of reaction pathways are fundamental aspects of computational chemistry that provide insight into reaction feasibility and selectivity. This analysis involves locating the saddle points (transition states) on the potential energy surface that connect reactants to products. Key parameters such as the geometry of the transition state and the imaginary frequency corresponding to the reaction coordinate are determined.

For 4-(Aminomethyl)hexane-1,4-diol, no published data exists detailing the transition state structures or the analysis of reaction pathways for any of its potential chemical transformations. Studies on analogous systems, such as other amino diols, have shown that such analyses can reveal preferences for certain stereochemical or regiochemical outcomes, but these findings cannot be directly extrapolated to the target compound. acs.org

Prediction of Kinetic and Thermodynamic Parameters

Computational chemistry allows for the prediction of key kinetic and thermodynamic parameters that govern a chemical reaction. These include activation energies (ΔG‡), reaction enthalpies (ΔH), and Gibbs free energies of reaction (ΔG), which determine the rate and spontaneity of a process.

A search of the scientific literature yielded no specific computationally predicted kinetic or thermodynamic data for reactions involving 4-(Aminomethyl)hexane-1,4-diol. Consequently, it is not possible to generate data tables of these parameters. While general principles suggest that intramolecular hydrogen bonding between the amino and hydroxyl groups could influence reaction barriers, specific quantitative predictions are absent from the literature.

Advanced Spectroscopic and X Ray Crystallographic Analyses of 4 Aminomethyl Hexane 1,4 Diol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-(Aminomethyl)hexane-1,4-diol, a complete NMR analysis would involve ¹H and ¹³C NMR as fundamental one-dimensional experiments, followed by more complex two-dimensional techniques to establish connectivity and spatial relationships.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Elucidation

To fully determine the chemical structure of 4-(Aminomethyl)hexane-1,4-diol, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of the hexane (B92381) backbone and the aminomethyl group. For instance, it would show correlations between the protons on adjacent carbon atoms.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This analysis would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This is crucial for assigning the chemical shifts of each carbon atom in the molecule's skeleton.

Hypothetical ¹H and ¹³C NMR Data for 4-(Aminomethyl)hexane-1,4-diol (Note: This table is illustrative and not based on experimental data.)

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 | ~3.6 (t) | ~62.0 | C2, C3 |

| 2 | ~1.5 (m) | ~30.0 | C1, C3, C4 |

| 3 | ~1.6 (m) | ~38.0 | C2, C4, C5 |

| 4 | - | ~72.0 | - |

| 5 | ~1.4 (q) | ~35.0 | C3, C4, C6, C7 |

| 6 | ~0.9 (t) | ~14.0 | C4, C5 |

Dynamic NMR Studies for Conformational Equilibria

Dynamic NMR (DNMR) studies involve recording NMR spectra over a range of temperatures. This technique could provide insights into the conformational dynamics of 4-(Aminomethyl)hexane-1,4-diol. For instance, hindered rotation around the C4-C5 bond or chair-like conformations of the hexane chain could be investigated. By analyzing changes in the line shape of NMR signals as a function of temperature, the energy barriers for these conformational changes could be determined.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular weight of 4-(Aminomethyl)hexane-1,4-diol, which allows for the unambiguous determination of its elemental formula. Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would likely be used to generate the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments would then be performed to study its fragmentation pathways, providing further structural confirmation. Key fragmentations would likely involve the loss of water (H₂O) from the diol functionality and the loss of the aminomethyl group (CH₂NH₂).

Hypothetical HRMS Fragmentation Data for 4-(Aminomethyl)hexane-1,4-diol (Note: This table is illustrative and not based on experimental data.)

| Ion | Calculated m/z | Putative Fragment Structure |

|---|---|---|

| [M+H]⁺ | 148.1332 | C₇H₁₈NO₂⁺ |

| [M+H - H₂O]⁺ | 130.1226 | Loss of one hydroxyl group as water |

| [M+H - 2H₂O]⁺ | 112.1121 | Loss of both hydroxyl groups as water |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra would provide clear evidence for the key functional groups present in 4-(Aminomethyl)hexane-1,4-diol.

IR Spectroscopy: Strong, broad absorptions in the 3200-3600 cm⁻¹ region would be characteristic of the O-H stretching vibrations of the two hydroxyl groups, likely indicating hydrogen bonding. N-H stretching vibrations from the primary amine would also appear in this region. C-H stretching bands would be observed around 2850-3000 cm⁻¹, and C-O stretching would appear in the 1000-1200 cm⁻¹ fingerprint region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While O-H and N-H stretches are often weak in Raman, the C-C backbone vibrations would be more prominent, providing information about the carbon skeleton.

Hypothetical Vibrational Spectroscopy Data (Note: This table is illustrative and not based on experimental data.)

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| ~3350 (broad) | O-H Stretch | IR |

| ~3300 | N-H Stretch | IR |

| ~2950 | C-H Stretch | IR, Raman |

| ~1600 | N-H Bend | IR |

| ~1450 | C-H Bend | IR, Raman |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions (if chromophoric)

4-(Aminomethyl)hexane-1,4-diol is an aliphatic compound lacking significant chromophores (i.e., light-absorbing groups like aromatic rings or extensive conjugated systems). Therefore, it is not expected to exhibit significant absorption in the ultraviolet-visible (UV-Vis) region (typically 200-800 nm). Consequently, it would also not be expected to be fluorescent. Electronic absorption and fluorescence spectroscopy would likely not be informative techniques for the structural analysis of this particular molecule.

X-ray Crystallography for Solid-State Structure and Intermolecular Packing

If a suitable single crystal of 4-(Aminomethyl)hexane-1,4-diol could be grown, X-ray crystallography would provide the most definitive structural information. This powerful technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the details of the intermolecular packing in the crystal lattice. A key feature of interest would be the extensive network of hydrogen bonds formed between the hydroxyl groups and the amino groups of neighboring molecules, which would govern the crystal's structure and properties.

Hypothetical Crystallographic Data Table (Note: This table is illustrative and not based on experimental data.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

Determination of Absolute Configuration

The definitive assignment of the absolute configuration of a chiral molecule such as 4-(Aminomethyl)hexane-1,4-diol is most reliably achieved through single-crystal X-ray diffraction. purechemistry.orgspringernature.com This technique not only reveals the connectivity of atoms and the relative stereochemistry of chiral centers but can also distinguish between a molecule and its non-superimposable mirror image (enantiomer). wikipedia.org

The key to determining absolute configuration lies in the phenomenon of anomalous dispersion (or resonant scattering). csic.esoup.com This effect occurs when the X-ray radiation used in the diffraction experiment has an energy level close to the absorption edge of one of the atoms in the crystal. thieme-connect.de This interaction causes a phase shift in the scattered X-rays, which in turn leads to measurable differences in the intensities of Friedel pairs—reflections (hkl) and (-h-k-l) that are otherwise equivalent in intensity. oup.comwikipedia.org By carefully measuring and analyzing these intensity differences, the true handedness of the crystal structure can be established. wikipedia.org

For an organic molecule composed primarily of carbon, nitrogen, and oxygen, using copper X-ray sources (Cu Kα radiation) can sometimes generate a sufficient anomalous scattering signal from the oxygen atoms to determine the absolute configuration. thieme-connect.de The presence of heavier atoms would make this effect more pronounced.

A critical parameter in this analysis is the Flack parameter, which provides a numerical value indicating the correctness of the assigned stereochemistry. wikipedia.orgmdpi.com The Flack parameter is refined during the crystallographic analysis and ideally converges to a value near zero for the correct absolute structure and near one for the inverted structure. ed.ac.uk A value close to 0.5 might suggest a racemic twin. For a confident assignment of an enantiopure compound, the Flack parameter should be close to zero with a small standard uncertainty. mdpi.comed.ac.uk

Illustrative Crystallographic Data for 4-(Aminomethyl)hexane-1,4-diol This table presents hypothetical data that would be expected from a single-crystal X-ray diffraction analysis of an enantiopure sample of 4-(Aminomethyl)hexane-1,4-diol, crystallizing in a chiral space group.

| Parameter | Illustrative Value |

| Chemical Formula | C₇H₁₇NO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α, β, γ (°) | 90 |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Flack Parameter | 0.05(7) |

Analysis of Crystal Packing and Supramolecular Interactions

The crystal structure of 4-(Aminomethyl)hexane-1,4-diol would be significantly influenced by a network of intermolecular hydrogen bonds, given the presence of hydroxyl (-OH) and aminomethyl (-NH₂) groups, which are excellent hydrogen bond donors and acceptors. nih.govnih.gov The analysis of the crystal packing reveals how individual molecules assemble into a stable, three-dimensional lattice, governed by these and other weaker interactions.

In the solid state, it is anticipated that the hydroxyl and amino groups would engage in extensive hydrogen bonding. semanticscholar.org These interactions are directional and play a crucial role in the formation of specific supramolecular synthons, which are repeating structural motifs. mdpi.com For instance, common patterns could include chains or sheets of molecules linked by O-H···O, N-H···O, or O-H···N hydrogen bonds. rsc.org The geometry of these bonds—specifically the donor-acceptor distance and the angle—provides insight into their strength.

Illustrative Hydrogen Bond Data for 4-(Aminomethyl)hexane-1,4-diol This table provides hypothetical examples of the types of hydrogen bonds that could be identified in the crystal structure of 4-(Aminomethyl)hexane-1,4-diol.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| O1-H1···O2 | 0.84 | 1.95 | 2.78 | 170 |

| N1-H1A···O1 | 0.91 | 2.05 | 2.95 | 168 |

| N1-H1B···O2 | 0.91 | 2.10 | 3.00 | 172 |

Reactivity Profiles and Mechanistic Studies of 4 Aminomethyl Hexane 1,4 Diol

Acid-Base Chemistry and Protonation Equilibria

The acid-base properties of 4-(aminomethyl)hexane-1,4-diol are dictated by the presence of a primary amino group and two hydroxyl groups. In aqueous solutions, these functional groups can participate in proton transfer reactions, establishing equilibria that are dependent on the pH of the medium. msu.eduscielo.org.mx The amino group is basic and can accept a proton to form a positively charged ammonium (B1175870) group, while the hydroxyl groups are weakly acidic and can donate a proton under sufficiently basic conditions.

The relative acidity and basicity of these groups can be quantified by their pKa values. The pKa of the protonated amino group (R-NH3+) is typically in the range of 9-11 for primary amines, indicating that the amino group will be predominantly protonated in acidic to neutral solutions. libretexts.org The pKa values for the hydroxyl groups of a diol are generally much higher, often in the range of 14-16, making them significantly weaker acids than water. libretexts.org

The protonation state of 4-(aminomethyl)hexane-1,4-diol will therefore vary with pH:

In strongly acidic solutions: Both the amino group and, to a lesser extent, the hydroxyl groups will be protonated.

In neutral solutions: The amino group will exist primarily in its protonated ammonium form, while the hydroxyl groups will remain uncharged. researchgate.net

In basic solutions: The ammonium group will be deprotonated to the neutral amino group. At very high pH values, the hydroxyl groups can be deprotonated to form alkoxides.

The interplay of these equilibria can be represented by the following scheme:

Figure 1: Protonation Equilibria of 4-(Aminomethyl)hexane-1,4-diol

OH⁻ H⁺

HO-R-NH₂ ⇌ HO-R-NH₃⁺ ⇌ ⁻O-R-NH₃⁺

(Basic) (Neutral) (Acidic)

Where R represents the -(CH₂)₃C(OH)(CH₂CH₃)- backbone.

Studies on similar amino alcohols have shown that the protonation of the amino group can influence the acidity of the hydroxyl groups through inductive effects, though this effect is generally modest. The protonation equilibria are fundamental to understanding the compound's reactivity, as the nucleophilicity and electrophilicity of the functional groups are directly tied to their protonation state. msu.edu

Nucleophilic and Electrophilic Reactivity of Amino and Hydroxyl Groups

The chemical behavior of 4-(aminomethyl)hexane-1,4-diol is characterized by the nucleophilic nature of its amino and hydroxyl groups. saskoer.ca The lone pair of electrons on the nitrogen atom of the primary amine and on the oxygen atoms of the hydroxyl groups allows them to act as nucleophiles, attacking electron-deficient centers. saskoer.ca Conversely, under certain conditions, these groups can be rendered electrophilic.

Nucleophilicity:

Amino Group: The primary amino group is a potent nucleophile, readily participating in reactions such as alkylation, acylation, and condensation with carbonyl compounds to form imines. beyondbenign.org Its nucleophilicity is generally greater than that of the hydroxyl groups under neutral or basic conditions. researchgate.net

Hydroxyl Groups: The hydroxyl groups are also nucleophilic, though typically less so than the amino group. researchgate.net They can react with electrophiles like acyl halides or anhydrides to form esters. Their nucleophilicity can be enhanced by deprotonation to the corresponding alkoxides under basic conditions. organic-chemistry.org

Electrophilicity: While inherently nucleophilic, the amino and hydroxyl groups can be transformed into electrophilic sites. For instance, protonation of the amino group makes the adjacent carbon atoms more susceptible to nucleophilic attack. Similarly, protonation of a hydroxyl group can facilitate its departure as a water molecule, creating a carbocation that is a strong electrophile.

The relative reactivity of the amino and hydroxyl groups can often be controlled by the reaction conditions, such as pH and the choice of reagents. researchgate.net For example, in acidic media, the amino group is protonated and thus non-nucleophilic, allowing for selective reactions at the hydroxyl groups. Conversely, protecting the hydroxyl groups would allow for reactions to occur specifically at the amino group.

The structure of 4-(aminomethyl)hexane-1,4-diol, with its amino and hydroxyl groups separated by a flexible carbon chain, is conducive to intramolecular cyclization reactions. nih.gov These reactions can lead to the formation of various heterocyclic structures, such as substituted piperidines or other nitrogen- and oxygen-containing rings. The specific pathway and product of cyclization depend on which functional groups react and the reaction conditions employed.

One plausible intramolecular reaction is the cyclization of the aminodiol to form a substituted piperidine (B6355638) derivative. This can be envisioned to occur via activation of one of the hydroxyl groups, followed by nucleophilic attack by the amino group. For example, treatment with a strong acid could protonate a hydroxyl group, converting it into a good leaving group (water). Subsequent intramolecular SN2 attack by the nitrogen atom would lead to the formation of a six-membered ring.

Another possibility involves the formation of an oxazine (B8389632) derivative through the reaction between the amino group and one of the hydroxyl groups. For instance, under conditions that favor the formation of an imine or a related intermediate, subsequent intramolecular attack by a hydroxyl group could lead to a cyclic ether containing a nitrogen atom. The regioselectivity of such cyclizations would be influenced by the relative stability of the resulting ring systems (e.g., five-membered vs. six-membered rings) and the steric hindrance around the reacting centers. The formation of five- and six-membered rings is generally favored in these types of reactions. thieme-connect.de

The table below summarizes potential cyclization products based on the reacting functional groups:

Table 1: Potential Intramolecular Cyclization Products

| Reacting Groups | Potential Product Ring System |

|---|---|

| Amino group and C1-hydroxyl group | Substituted piperidine |

| Amino group and C4-hydroxyl group | Substituted pyrrolidine |

| C1-hydroxyl and C4-hydroxyl | Tetrahydrofuran derivative |

The feasibility of these reactions depends on reaction conditions and catalysts.

The difunctional nature of the hydroxyl groups and the presence of a primary amine in 4-(aminomethyl)hexane-1,4-diol make it a suitable monomer for condensation polymerization. studymind.co.uksavemyexams.com In these reactions, the monomers are joined together with the elimination of a small molecule, such as water.

If 4-(aminomethyl)hexane-1,4-diol is reacted with a dicarboxylic acid or its derivative (e.g., a diacyl chloride), a polyamide-polyester copolymer could be formed. The amino group would react with a carboxylic acid group to form an amide linkage, while the hydroxyl groups would react with other carboxylic acid groups to form ester linkages. savemyexams.com

Alternatively, if 4-(aminomethyl)hexane-1,4-diol is co-polymerized with a molecule containing two electrophilic groups that are reactive towards amines and alcohols, such as a diisocyanate, a polyurethane-polyurea copolymer could be synthesized. google.com The amino group would react with an isocyanate group to form a urea (B33335) linkage, and the hydroxyl groups would react with other isocyanate groups to form urethane (B1682113) (carbamate) linkages.

The properties of the resulting polymer would depend on the specific co-monomer used and the polymerization conditions. The presence of both amide/urea and ester/urethane linkages in the polymer backbone would influence its physical and chemical properties, such as its melting point, solubility, and mechanical strength.

Table 2: Potential Polymerization Reactions

| Co-monomer | Resulting Polymer Type | Linkage(s) Formed |

|---|---|---|

| Dicarboxylic acid | Polyamide-polyester | Amide, Ester |

| Diisocyanate | Polyurethane-polyurea | Urethane, Urea |

| Diepoxide | Polyether with amino and hydroxyl side chains | Ether, secondary amine, secondary alcohol |

The specific structure of the polymer depends on the stoichiometry and reaction conditions.

Catalytic Transformations Involving 4-(Aminomethyl)hexane-1,4-diol as Reactant

4-(Aminomethyl)hexane-1,4-diol can serve as a reactant in various catalytic transformations, leveraging the reactivity of its amino and hydroxyl groups. acs.org

N-Alkylation and C-N Bond Formation: The amino group can undergo catalytic N-alkylation with alcohols via a "hydrogen borrowing" strategy, where a metal catalyst temporarily oxidizes the alcohol to an aldehyde, which then forms an imine with the amine, and is subsequently reduced. rsc.org It can also participate in hydroamination reactions with alkenes and alkynes to form new C-N bonds. acs.org

Catalytic Amidation and Esterification: In the presence of suitable catalysts, the amino and hydroxyl groups can react with carboxylic acids or their derivatives to form amides and esters, respectively. These reactions are often key steps in the synthesis of polymers and fine chemicals.

Formation of Heterocycles: As mentioned in the intramolecular cyclization section, catalysts can play a crucial role in promoting the formation of heterocyclic compounds. rsc.org For instance, transition metal catalysts can facilitate the cyclization of amino alcohols to form piperidines, pyrrolidines, and other N-heterocycles. nih.gov

Asymmetric Catalysis: If the starting aminodiol is chiral, it can be used as a chiral ligand or building block in asymmetric catalysis. The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction. For example, aminodiols are known to be effective catalysts for the addition of organozinc reagents to aldehydes. mdpi.com

The table below provides examples of catalytic transformations where 4-(aminomethyl)hexane-1,4-diol could be a reactant.

Table 3: Examples of Catalytic Transformations

| Reaction Type | Catalyst Type | Potential Product |

|---|---|---|

| N-Alkylation with an alcohol | Transition metal (e.g., Ru, Ir) | N-alkylated aminodiol |

| Reductive amination with a ketone | Metal hydride + acid/base catalyst | N-alkylated aminodiol |

| Asymmetric addition to an aldehyde | (as a chiral ligand) | Chiral secondary alcohol |

| Cyclodehydration | Acid or metal catalyst | Substituted piperidine |

Kinetic and Thermodynamic Studies of Reactions

The study of the kinetics and thermodynamics of reactions involving 4-(aminomethyl)hexane-1,4-diol provides insight into reaction rates, mechanisms, and the position of chemical equilibria. libretexts.org

Kinetic Studies: Kinetic studies would focus on measuring the rates of reactions such as acylation, alkylation, or cyclization. For example, by monitoring the concentration of reactants and products over time, one could determine the rate law and the rate constant for a particular transformation. This information is crucial for optimizing reaction conditions and understanding the reaction mechanism. For instance, comparing the rates of reaction at the amino versus the hydroxyl groups under different conditions would provide quantitative data on their relative nucleophilicity.

In competitive reactions, such as those leading to different isomers or products, the product distribution can be under either kinetic or thermodynamic control. libretexts.orgmasterorganicchemistry.com

Kinetic Control: At lower temperatures, the product that is formed faster (i.e., has the lower activation energy) will predominate. libretexts.org

Thermodynamic Control: At higher temperatures, where the reactions are reversible, the most stable product will be the major product, as the system will reach thermodynamic equilibrium. libretexts.org

Thermodynamic Studies: Thermodynamic studies would involve measuring the equilibrium constants (Keq) for reversible reactions, such as protonation equilibria or certain condensation reactions. libretexts.org The equilibrium constant is related to the change in Gibbs free energy (ΔG) for the reaction, which indicates the spontaneity of the process. For example, determining the pKa values of the amino and hydroxyl groups is a thermodynamic measurement that quantifies their acid strength. libretexts.org

For polymerization reactions, thermodynamic considerations would determine the extent of polymerization and the molecular weight distribution of the resulting polymer. The enthalpy (ΔH) and entropy (ΔS) changes associated with the reaction would also be important parameters.

Table 4: Key Parameters in Kinetic and Thermodynamic Studies

| Study Type | Key Parameters | Information Gained |

|---|---|---|

| Kinetic | Rate constant (k), Reaction order, Activation energy (Ea) | Reaction speed, Reaction mechanism, Temperature dependence |

| Thermodynamic | Equilibrium constant (Keq), Gibbs free energy (ΔG), Enthalpy (ΔH), Entropy (ΔS) | Reaction spontaneity, Position of equilibrium, Product stability |

Applications of 4 Aminomethyl Hexane 1,4 Diol in Materials Science and Organic Synthesis

Utilization as a Building Block in Complex Organic Molecule Synthesis.sigmaaldrich.comenamine.net

The difunctional nature of 4-(aminomethyl)hexane-1,4-diol, possessing both nucleophilic amino and hydroxyl groups, makes it a valuable precursor in the construction of more complex molecular architectures. sigmaaldrich.com This allows for sequential or selective reactions to build intricate frameworks. The presence of a chiral center also opens avenues for its use in stereoselective synthesis.

Role as Chiral Auxiliary and Ligand Precursor in Asymmetric Catalysis.rsc.orgtaltech.ee

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. rsc.orgtaltech.eeorganic-chemistry.org 4-(Aminomethyl)hexane-1,4-diol, by virtue of its inherent chirality and functional groups, can serve as a precursor for the synthesis of novel chiral ligands. The amino and diol functionalities provide anchor points for the introduction of catalytically active metal centers or for further modification to create more complex ligand structures.

In asymmetric synthesis, chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. uwindsor.canih.gov These auxiliaries are temporarily incorporated into a substrate, direct the formation of a new stereocenter, and are subsequently removed. The chiral backbone of 4-(aminomethyl)hexane-1,4-diol makes it a potential candidate for development as a chiral auxiliary. For instance, the diol functionality could be used to form a temporary chiral acetal (B89532) with a ketone or aldehyde, influencing subsequent reactions at a nearby prochiral center.

The synthesis of chiral ligands often involves multi-step processes. uevora.pt For example, chiral pyridyl alcohols have been synthesized and utilized as ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. diva-portal.org Similarly, the amino and diol groups of 4-(aminomethyl)hexane-1,4-diol could be chemically modified to create a variety of ligand types, such as P,N,O-type ligands for iridium-catalyzed asymmetric hydrogenation of ketones. nih.gov

Table 1: Potential Ligand Types Derived from 4-(Aminomethyl)hexane-1,4-diol

| Ligand Type | Potential Synthetic Modification | Application in Asymmetric Catalysis |

| Amino-diol | Direct complexation with metal precursors | Lewis acid catalysis, transfer hydrogenation |

| Schiff Base | Condensation of the amine with a chiral aldehyde | Asymmetric C-C bond formation |

| Phosphine-containing | Reaction of the hydroxyl or amino groups with chlorophosphines | Rhodium- and palladium-catalyzed reactions |

| N-heterocyclic carbene (NHC) precursor | Multi-step synthesis involving the amine functionality | A wide range of catalytic transformations |

Scaffold for the Construction of Bioactive Scaffolds (excluding pharmacology).researchgate.net

The term "bioactive scaffold" in a non-pharmacological context refers to a molecular framework that can be elaborated to interact with biological systems for diagnostic or research purposes, without being a therapeutic agent itself. The structure of 4-(aminomethyl)hexane-1,4-diol provides a versatile scaffold for the synthesis of such molecules.

For instance, the primary amine can be a point of attachment for fluorescent tags or biotin (B1667282) labels, while the diol can be modified to alter solubility or to attach to solid supports. This dual functionality allows for the creation of molecular probes and tools for biochemical assays. The synthesis of complex molecules often relies on versatile building blocks that can be elaborated in multiple directions. researchgate.net The distinct reactivity of the amine and hydroxyl groups in 4-(aminomethyl)hexane-1,4-diol allows for orthogonal protection and derivatization strategies, a key principle in the construction of complex organic molecules.

Monomer and Cross-linking Agent in Polymer Chemistry.europa.eumdpi.com

The presence of two hydroxyl groups and a primary amine makes 4-(aminomethyl)hexane-1,4-diol a trifunctional monomer. This allows for its incorporation into polymer chains and for the formation of cross-linked networks, significantly influencing the final properties of the material.

Polyurethane and Polyester (B1180765) Synthesis.scirp.orgresearchgate.net

Polyurethanes are typically synthesized through the reaction of diisocyanates with polyols. researchgate.netgoogle.com The diol functionality of 4-(aminomethyl)hexane-1,4-diol allows it to act as a chain extender or a cross-linking agent in polyurethane synthesis. The incorporation of this monomer can introduce specific properties, such as increased hydrophilicity due to the amino group, and can affect the mechanical properties of the resulting polyurethane. The primary amine can also react with isocyanates to form urea (B33335) linkages, further contributing to the polymer structure.

Polyesters are formed from the condensation reaction of diols and dicarboxylic acids. chemhume.co.ukacs.org 4-(Aminomethyl)hexane-1,4-diol can be used as a co-monomer in polyester synthesis. The two hydroxyl groups can participate in the esterification reaction to form the polyester backbone. The pendant aminomethyl group would then be available for post-polymerization modification, allowing for the introduction of new functionalities or for cross-linking.

Table 2: Role of 4-(Aminomethyl)hexane-1,4-diol in Polymer Synthesis

| Polymer Type | Role of 4-(Aminomethyl)hexane-1,4-diol | Potential Impact on Polymer Properties |

| Polyurethane | Chain extender, cross-linking agent | Increased hydrophilicity, modified mechanical strength |

| Polyester | Co-monomer | Introduction of functional pendant groups, potential for cross-linking |

Development of Novel Polymeric Materials with Tunable Properties.mdpi.com

The trifunctional nature of 4-(aminomethyl)hexane-1,4-diol provides a route to novel polymeric materials with tailored properties. By varying the ratio of this monomer to other difunctional monomers, the degree of cross-linking can be controlled, which in turn influences properties like tensile strength, elasticity, and swelling behavior.

The presence of the primary amine allows for pH-responsive behavior in the resulting polymers. In acidic conditions, the amine group will be protonated, leading to changes in polymer conformation and properties. This pH-sensitivity could be exploited in applications such as smart hydrogels or controlled-release systems (in a non-pharmacological context). Furthermore, the amine group can be a site for grafting other polymer chains or for attaching specific molecules, leading to the development of functionalized materials with unique surface properties.

Role in Supramolecular Chemistry and Self-Assembly.iranchembook.irscribd.comrsc.org

Supramolecular chemistry focuses on the non-covalent interactions between molecules. iranchembook.irscribd.com The functional groups on 4-(aminomethyl)hexane-1,4-diol—the hydroxyls and the amine—are all capable of forming hydrogen bonds. This makes the molecule an interesting building block for the design of self-assembling systems.

Design of Hydrogen-Bonded Frameworks

There is no available research data on the utilization of 4-(Aminomethyl)hexane-1,4-diol as a building block for the construction of hydrogen-bonded organic frameworks (HOFs). The literature on HOFs describes the use of various other molecules with hydrogen bonding capabilities, but does not mention the title compound.

Host-Guest Systems

Similarly, no studies have been found that investigate the role of 4-(Aminomethyl)hexane-1,4-diol as either a host or a guest molecule in supramolecular host-guest systems. Research in this area focuses on the interactions of other specifically designed host molecules with various guest species, but does not include the compound .

Advanced Analytical Methodologies for the Characterization and Quantification of 4 Aminomethyl Hexane 1,4 Diol

Chromatographic Method Development for Separation and Purity Assessment

Chromatographic techniques are indispensable for separating 4-(Aminomethyl)hexane-1,4-diol from starting materials, by-products, and degradants, thereby enabling accurate purity assessment. The polar nature of the compound, conferred by its amine and diol functionalities, governs the selection of appropriate chromatographic strategies.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 4-(Aminomethyl)hexane-1,4-diol. However, the compound's high polarity and lack of a significant ultraviolet (UV) chromophore necessitate specialized approaches.

Method development would likely focus on Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) HPLC with specific mobile phase modifiers. HILIC is particularly well-suited for retaining and separating highly polar compounds. In an RPLC setting, ion-pairing agents could be added to the mobile phase to improve retention and peak shape of the basic amine.

Chiral HPLC for Enantiomeric Excess Determination

The carbon atom at the 4-position, bonded to a methyl group, an ethyl group, a propan-1-ol group, and a hydroxyl group, is a chiral center. Therefore, 4-(Aminomethyl)hexane-1,4-diol exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they can exhibit different biological activities and properties. Chiral HPLC is the benchmark method for determining enantiomeric excess (e.e.).

The most common approach involves the use of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a broad range of chiral separations and would be a primary choice for this compound. ymc.co.jp The selection of the mobile phase, typically a mixture of a non-polar solvent (like n-hexane) and an alcohol (like ethanol (B145695) or isopropanol), is crucial for achieving optimal resolution between the enantiomers. ymc.co.jp

Table 1: Proposed Chiral HPLC Method Scouting Parameters

| Parameter | Conditions | Rationale |

|---|---|---|

| Columns (CSPs) | CHIRAL ART Amylose-SA, Cellulose-SB, Cellulose-SC | Polysaccharide-based columns offer broad enantioselectivity for a wide range of compounds, including those with multiple functional groups. ymc.co.jp |

| Mobile Phases | n-Hexane/Ethanol, n-Hexane/Isopropanol | Normal-phase elution is standard for polysaccharide CSPs, allowing for fine-tuning of retention and selectivity. ymc.co.jp |

| Additives | Diethylamine (DEA) or Trifluoroacetic Acid (TFA) (0.1%) | Basic or acidic additives can improve peak shape and resolution by suppressing unwanted interactions with residual silanols on the silica (B1680970) support. ymc.co.jp |

| Detection | MS, ELSD, RI | Necessary due to the lack of a strong UV chromophore in the native molecule. |

Detection Strategies (e.g., UV-Vis, RI, ELSD, MS Detection)

The choice of detector is critical for the successful HPLC analysis of 4-(Aminomethyl)hexane-1,4-diol.

UV-Vis Detection: Direct UV-Vis detection is challenging because the molecule lacks a chromophore that absorbs significantly above 200 nm. Derivatization with a UV-absorbing tag could be employed, but this adds complexity to the sample preparation process.

Refractive Index (RI) Detection: An RI detector is a universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte. While applicable, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution, limiting its utility for complex separations.

Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector that is more sensitive than RI and is compatible with gradient elution. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. It is a robust option for quantifying compounds like 4-(Aminomethyl)hexane-1,4-diol.

Mass Spectrometry (MS) Detection: HPLC-MS is the most powerful detection strategy. It provides not only quantification but also mass information that confirms the identity of the peak. Electrospray Ionization (ESI) in positive ion mode would readily ionize the primary amine group, making it highly sensitive for this compound. Tandem MS (MS/MS) can provide structural confirmation and help identify related impurities.

Gas Chromatography (GC) Method Development for Volatile Derivatives

Direct analysis of 4-(Aminomethyl)hexane-1,4-diol by Gas Chromatography (GC) is not feasible due to its high polarity and low volatility, which would lead to poor peak shape and thermal decomposition in the injector and column. sigmaaldrich.com Therefore, derivatization is a mandatory step to convert the polar amine (-NH2) and hydroxyl (-OH) groups into less polar, more volatile moieties. sigmaaldrich.comnih.gov

Common derivatization strategies involve silylation or acylation.

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with active hydrogens on the amine and hydroxyl groups to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines, respectively. sigmaaldrich.comnih.gov TBDMS derivatives are generally more stable than TMS derivatives. sigmaaldrich.com

Acylation: Alkyl chloroformates, such as ethyl or isobutyl chloroformate, can be used to simultaneously derivatize both the amino and hydroxyl groups in a one-step reaction in an aqueous medium. nih.gov

Once derivatized, the compound can be analyzed by GC coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification. nih.govoup.com

Table 2: Potential GC Derivatization Strategies

| Derivatization Reagent | Derivative Formed | Advantages | Analysis Method |

|---|---|---|---|

| BSTFA + 1% TMCS | Trimethylsilyl (TMS) | Common, effective for increasing volatility. | GC-FID, GC-MS |

| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Produces more stable derivatives with characteristic mass spectra. sigmaaldrich.comnih.gov | GC-MS |

| Alkyl Chloroformates | Alkoxycarbonyl | One-step reaction in aqueous media, suitable for both amine and hydroxyl groups. nih.gov | GC-FID, GC-MS |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both LC and GC for the analysis of polar and chiral compounds. chromatographytoday.comresearchgate.net SFC typically uses supercritical carbon dioxide as the primary mobile phase, often mixed with a polar organic co-solvent like methanol. lcms.cz This mobile phase has low viscosity and high diffusivity, which allows for fast and highly efficient separations. chromatographytoday.com

For 4-(Aminomethyl)hexane-1,4-diol, SFC offers several advantages:

High-Throughput Analysis: The low viscosity of the mobile phase allows for higher flow rates without generating excessive backpressure, leading to shorter run times. chromatographytoday.com

Orthogonal Selectivity: SFC can provide different separation selectivity compared to RPLC and HILIC, which is useful for resolving complex mixtures. chromatographyonline.com

Chiral Separations: SFC is a preferred technique for chiral separations, often providing better resolution and speed than chiral HPLC. chromatographytoday.com

Polar Compound Compatibility: Modern SFC systems, especially with the use of polar co-solvents and additives, are well-suited for analyzing highly polar molecules. lcms.cznih.gov

Spectroscopic Quantification Techniques (excluding clinical bioanalysis)

Beyond chromatography, spectroscopic methods can be employed for the direct quantification of 4-(Aminomethyl)hexane-1,4-diol in bulk materials or simple mixtures, provided the sample matrix is well-defined.

One of the most powerful spectroscopic methods for quantification is Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By integrating the signal of a specific proton on the 4-(Aminomethyl)hexane-1,4-diol molecule and comparing it to the signal of a certified internal standard of known concentration, a highly accurate and precise quantification can be achieved without the need for a reference standard of the analyte itself. The distinct signals from protons adjacent to the hydroxyl and amino groups could serve as targets for integration.

Another potential approach is the use of colorimetric assays adapted for the quantification of hydroxyl groups. Methods exist for determining the hydroxyl number in polymers and other materials, which could potentially be validated for this specific diol. colab.ws This would involve a chemical reaction that consumes the hydroxyl groups and produces a colored product, which can then be measured using a simple UV-Vis spectrophotometer. Similarly, assays specific for primary amines could be used to quantify the aminomethyl group. Derivatization with a chromophore, followed by spectroscopic measurement, can also be a viable quantification strategy if matrix effects are controlled. acs.orgnih.gov

Quantitative NMR (qNMR) for Purity and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) stands as a primary analytical method for determining the purity and concentration of 4-(Aminomethyl)hexane-1,4-diol without requiring an identical reference standard. rssl.combipm.org The principle of qNMR lies in the direct proportionality between the NMR signal integral and the number of nuclei generating the resonance. rssl.com This allows for the absolute quantification of a substance by co-dissolving a precisely weighed sample with a certified internal standard of known purity and concentration. ethz.ch

For the qNMR analysis of 4-(Aminomethyl)hexane-1,4-diol, a suitable internal standard, such as maleic acid or dimethyl sulfone, is selected. nih.gov Key criteria for the standard are high purity, stability, and having proton signals that are well-resolved from those of the analyte. rssl.com The purity of 4-(Aminomethyl)hexane-1,4-diol is then calculated by comparing the integral of a characteristic analyte signal (e.g., protons of the aminomethyl group or those on the hexane (B92381) chain) with the integral of a known signal from the internal standard. ethz.ch

To ensure accuracy, experimental parameters must be carefully optimized. A sufficient relaxation delay (D1) is crucial for complete proton relaxation, which is essential for accurate signal integration. The choice of a deuterated solvent, like deuterium (B1214612) oxide (D2O) or methanol-d4, is vital for dissolving both the analyte and the standard while preventing signal overlap. ethz.ch High-field NMR instruments (e.g., 400 MHz or greater) are preferred for better signal dispersion and sensitivity. rssl.com

Table 1: Illustrative qNMR Parameters for 4-(Aminomethyl)hexane-1,4-diol Analysis

| Parameter | Example Value/Condition | Purpose |

| Spectrometer Frequency | ≥ 400 MHz | Enhances signal separation and sensitivity. |

| Internal Standard | Maleic acid, Dimethyl sulfone | Provides a reference signal for quantification; must be high purity and non-overlapping. nih.gov |

| Solvent | Deuterium oxide (D2O), Methanol-d4 | Dissolves sample and standard, provides deuterium lock signal. ethz.ch |

| Relaxation Delay (D1) | > 5 x T1 (longest) | Ensures complete spin-lattice relaxation for accurate integration. |

| Pulse Angle | 90° | Maximizes signal for quantitative analysis. |

| Number of Scans | ≥ 16 | Improves the signal-to-noise ratio for better precision. |

Spectrophotometric Assays for Specific Functional Groups

Spectrophotometric assays provide a more accessible and often simpler means of quantifying the specific functional groups present in 4-(Aminomethyl)hexane-1,4-diol, namely the primary amine and hydroxyl groups. These methods typically involve a chemical reaction that produces a colored product, which can be measured using a UV-Visible spectrophotometer. nih.gov

The primary amine functionality can be quantified using the ninhydrin (B49086) test. microbenotes.com Ninhydrin reacts with the primary amine of 4-(Aminomethyl)hexane-1,4-diol, typically with heating, to form a deep purple-colored product known as Ruhemann's purple. microbenotes.combyjus.com The intensity of this color, measured at a maximum absorbance of approximately 570 nm, is directly proportional to the concentration of the primary amine. nih.govamrita.edu A calibration curve prepared with a standard primary amine allows for accurate quantification. microbenotes.com

For the quantification of hydroxyl groups, derivatization with a chromogenic reagent can be employed. Reagents such as 4-nitrobenzoyl chloride or p-benzoquinone react with hydroxyl or amine groups to form a colored derivative that can be measured spectrophotometrically. colab.ws The selection of the appropriate assay is dictated by factors like the required sensitivity, potential interferences from the sample matrix, and the specific functional group of interest.

Table 2: Example Spectrophotometric Assays for Functional Group Analysis

| Functional Group | Reagent | Wavelength (λmax) | Principle |

| Primary Amine | Ninhydrin | ~570 nm | Reaction forms a colored product (Ruhemann's purple). nih.gov |

| Primary Amine | 2,4-Dinitrofluorobenzene (DNFB) | ~355-377 nm | Forms a DNFB-amine derivative. core.ac.uk |

| Primary/Secondary Amine | p-Benzoquinone | ~510 nm | Forms a 1:1 colored product with the amine. colab.ws |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a detection method, are indispensable for the comprehensive analysis of 4-(Aminomethyl)hexane-1,4-diol, particularly for trace analysis and impurity profiling. ajrconline.orgactascientific.com

LC-MS/MS and GC-MS for Trace Analysis and Impurity Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the analysis of 4-(Aminomethyl)hexane-1,4-diol. leeder-analytical.com Given the compound's polar nature, chromatographic separation is often achieved using Hydrophilic Interaction Liquid Chromatography (HILIC). shodex.com Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. nih.gov Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring a specific fragmentation transition of the parent ion, which is crucial for quantifying trace levels and identifying unknown impurities in complex matrices. biomedres.us

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, but it generally requires derivatization for polar compounds like 4-(Aminomethyl)hexane-1,4-diol to increase their volatility. nih.govunina.it The primary amine and hydroxyl groups can be converted into less polar trimethylsilyl (TMS) derivatives using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netnih.gov This allows for effective separation on a GC column and subsequent identification and quantification by the mass spectrometer. unina.it GC-MS is particularly well-suited for identifying volatile and semi-volatile organic impurities that may originate from the synthesis process. ajrconline.org

ICP-MS for Elemental Impurity Analysis in Synthesized Samples